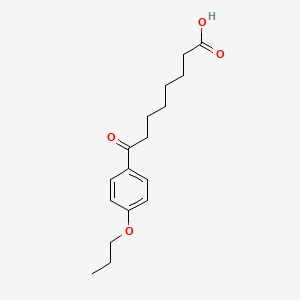

8-oxo-8-(4-n-propoxyphenyl)octanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-oxo-8-(4-propoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-13-21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCZSNNAKHDUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645444 | |

| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-82-7 | |

| Record name | η-Oxo-4-propoxybenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-(4-propoxyphenyl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Advanced Synthetic Methodologies for 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid

Comprehensive Retrosynthetic Analysis of the Compound's Molecular Framework

A retrosynthetic analysis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid reveals a logical disconnection strategy centered on the well-established Friedel-Crafts acylation reaction. The primary disconnection is made at the bond between the carbonyl carbon of the octanoic acid chain and the aromatic ring. This leads to two key synthons: an electrophilic acylium ion derived from suberic acid (octanedioic acid) and a nucleophilic n-propoxybenzene ring.

This retrosynthetic approach is based on the following key bond formations:

C-C Bond Formation: The crucial carbon-carbon bond between the aromatic ring and the keto-acid side chain is retrosynthetically cleaved to identify the starting materials for a Friedel-Crafts acylation.

Ether Linkage: The n-propoxy group on the phenyl ring is considered a stable functionality that can be present in the starting aromatic precursor.

Based on this analysis, the primary synthetic precursors are identified as n-propoxybenzene and a suitable derivative of suberic acid, such as suberic anhydride (B1165640) or suberoyl chloride. The Friedel-Crafts acylation of n-propoxybenzene with one of these reagents would furnish the target molecule.

Development of Novel and Efficient Synthetic Pathways

The synthesis of this compound can be approached through several pathways, with the Friedel-Crafts acylation being the most direct and widely applicable method. nih.gov

Chemo- and Regioselective Synthesis of the 8-Oxo Moiety

The formation of the 8-oxo moiety is most efficiently achieved via a Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of n-propoxybenzene. The n-propoxy group is an ortho-, para-directing activator, meaning it directs the incoming acyl group to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product is typically favored. nih.gov

The acylating agent can be either suberic anhydride or suberoyl chloride, which, in the presence of a Lewis acid catalyst, generates the reactive acylium ion. The reaction with suberic anhydride has the advantage of producing the carboxylic acid directly, while suberoyl chloride might require a subsequent hydrolysis step depending on the workup conditions.

Table 1: Illustrative Reaction Conditions for Friedel-Crafts Acylation of Anisole (a model for n-propoxybenzene)

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| AlCl₃ | Acetic Anhydride | Dichloromethane (B109758) | Reflux | 85.7 | depaul.edu |

| FeCl₃·6H₂O | Acetic Anhydride | TAAIL 6 | 60 | 94 | beilstein-journals.org |

| Hβ Zeolite (modified) | Octanoic Acid | Solvent-free | 150 | 72.7 | rsc.org |

This table presents data for analogous reactions and serves to illustrate typical conditions.

Exploration of Stereoselective Approaches for Analogues and Derivatives

While this compound itself is achiral, stereoselective methodologies can be employed to synthesize chiral analogues and derivatives. For instance, the introduction of a substituent on the octanoic acid chain could create a stereocenter.

Stereoselective synthesis of such analogues could be achieved through several approaches:

Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the carboxylic acid moiety of a precursor to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or a reduction of a double bond.

Asymmetric Catalysis: A chiral catalyst could be employed in a key bond-forming step to induce enantioselectivity. For example, a chiral Lewis acid could be used in the Friedel-Crafts acylation of a prochiral substrate.

Enzymatic Resolutions: A racemic mixture of a chiral derivative could be resolved using enzymes that selectively react with one enantiomer.

Optimization of Reaction Parameters for Process Scalability

For the large-scale synthesis of this compound, optimization of reaction parameters is crucial to ensure efficiency, safety, and cost-effectiveness. Key parameters to consider include:

Catalyst Loading: Minimizing the amount of catalyst without compromising reaction time and yield is essential, especially when using expensive or hazardous catalysts like aluminum chloride.

Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity. While traditional solvents like dichloromethane or nitrobenzene (B124822) are effective, greener alternatives are increasingly being explored. beilstein-journals.org

Temperature and Reaction Time: These parameters need to be carefully controlled to maximize product formation and minimize side reactions.

Reactant Stoichiometry: The molar ratio of n-propoxybenzene to the acylating agent and catalyst should be optimized to ensure complete conversion of the limiting reagent.

Table 2: Effect of Catalyst Loading and Scale on a Model Friedel-Crafts Acylation

| Scale (mmol) | Catalyst Loading (mol%) | Yield (%) | TON (Turnover Number) | Reference |

|---|---|---|---|---|

| 2 | 10 | 94 | 9.4 | beilstein-journals.org |

| 6 | 10 | 91 | 9.1 | beilstein-journals.org |

| 2 | 5 | 88 | 17.6 | beilstein-journals.org |

| 6 | 1.7 | 78 | 45.9 | beilstein-journals.org |

This table illustrates how changes in scale and catalyst loading can affect the efficiency of a Friedel-Crafts acylation.

Catalytic Strategies in the Elaboration of this compound and Related Structures

The choice of catalyst is a critical factor in the synthesis of this compound. While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and generate significant waste. nih.gov Modern catalytic strategies focus on the use of more efficient and environmentally benign catalysts.

Homogeneous Catalysis: Metal triflates and other Lewis acids that can be used in catalytic amounts are attractive alternatives to traditional reagents. Iron(III) chloride has also been shown to be an effective catalyst. beilstein-journals.org

Heterogeneous Catalysis: Solid acid catalysts such as zeolites, clays, and sulfated zirconia offer significant advantages, including ease of separation, reusability, and reduced waste generation. rsc.org These catalysts can promote Friedel-Crafts acylations under solvent-free conditions, further enhancing their green credentials.

Principles of Green Chemistry in Synthetic Protocol Design

The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Friedel-Crafts acylation with an anhydride, for example, has good atom economy.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like nitrobenzene and corrosive catalysts like aluminum chloride with safer alternatives. Ionic liquids and solvent-free reaction conditions are promising options. beilstein-journals.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific molecule from its common precursors, the broader principles of green chemistry encourage the exploration of bio-based starting materials.

Catalysis: The use of catalytic reagents in small quantities is preferred over stoichiometric reagents. Recyclable heterogeneous catalysts are particularly advantageous. rsc.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Studies of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid

Reactivity Profile of the 8-Oxo Carbonyl Group

The ketone carbonyl group at the 8-position, situated between an aromatic ring and a long aliphatic chain, is a primary site for chemical transformation. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon represents a fundamental class of reactions for this compound, leading to a tetrahedral intermediate by changing the hybridization of the carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org The reactivity of the carbonyl is influenced by the electron-donating nature of the 4-n-propoxyphenyl group, which can slightly reduce the electrophilicity of the carbonyl carbon through resonance.

Strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reagents add directly to the carbonyl. masterorganicchemistry.comucalgary.ca For instance, reaction with an alkyl Grignard reagent would yield a tertiary alcohol. Weaker, reversible nucleophiles like water, alcohols, and amines typically require acid catalysis to activate the carbonyl group by protonating the oxygen atom, thereby increasing the electrophilicity of the carbon. ucalgary.ca

Table 1: Representative Nucleophilic Addition Reactions This table presents theoretical outcomes based on established reactivity of aryl ketones.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Alcohol | Ethanol (CH₃CH₂OH), H⁺ catalyst | Hemiketal |

| Amine | Methylamine (CH₃NH₂) | Imine (after dehydration) |

Reductive Transformations of the Ketone

The ketone functionality can be selectively reduced to either a secondary alcohol or fully deoxygenated to a methylene (B1212753) group, providing pathways to different molecular scaffolds.

The most common transformation is the reduction to a secondary alcohol, 8-hydroxy-8-(4-n-propoxyphenyl)octanoic acid. This is readily achieved using complex metal hydrides. Sodium borohydride (NaBH₄) is a mild reducing agent suitable for this purpose, typically used in alcoholic solvents. libretexts.orgchemguide.co.uk For a more reactive option, lithium aluminum hydride (LiAlH₄) can be employed in an anhydrous ether solvent, which would also reduce the carboxylic acid if not protected. chemguide.co.uk Catalytic hydrogenation with reagents like H₂ over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method.

Complete reduction of the ketone to a methylene group (deoxygenation) can be accomplished under harsher conditions. Classic methods include the Wolff-Kishner reduction (hydrazine, strong base, high temperature) and the Clemmensen reduction (zinc amalgam, concentrated hydrochloric acid). These reactions convert the aryl ketone into an alkyl-substituted benzene (B151609) derivative.

Table 2: Conditions for Reductive Transformations of the Ketone This table outlines common synthetic methods for ketone reduction.

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol (B129727) | Secondary Alcohol |

| Reduction to Alcohol | LiAlH₄, Diethyl Ether | Secondary Alcohol |

| Deoxygenation | H₂NNH₂, KOH, Ethylene Glycol (Wolff-Kishner) | Methylene (Alkyl) |

| Deoxygenation | Zn(Hg), conc. HCl (Clemmensen) | Methylene (Alkyl) |

Reactions of the Terminal Carboxylic Acid Functionality

The carboxylic acid group at the terminus of the C8 alkyl chain provides a versatile handle for conjugation and further derivatization through classic carboxyl-group chemistry.

Esterification and Amidation Reactions for Conjugate Synthesis

The synthesis of esters and amides is a primary strategy for creating conjugates of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, allowing for its linkage to other molecules such as reporter tags, polymers, or biologically active compounds.

Esterification: The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), is a standard method for producing esters. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com For more sensitive substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with an alcohol.

Amidation: Direct reaction of the carboxylic acid with an amine to form an amide is generally difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. jackwestin.com Therefore, the carboxylic acid must first be activated. Common methods involve the use of coupling reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU, which facilitate the formation of the amide bond under mild conditions. researchgate.net This approach is widely used in peptide synthesis and is applicable for creating amide conjugates of keto acids. organic-chemistry.orgresearchgate.net

Synthesis of Acyl Halides and Anhydrides

Conversion of the carboxylic acid to more reactive derivatives like acyl halides and anhydrides provides activated intermediates for subsequent nucleophilic acyl substitution reactions.

Acyl Halides: Acyl chlorides are readily synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride. youtube.comresearchgate.net The resulting acyl chloride can then be used to react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. youtube.comorgoreview.com

Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often requiring high temperatures. A more common laboratory method for creating mixed or symmetrical anhydrides involves the reaction of a carboxylate salt with an acyl chloride. jackwestin.com Alternatively, treating the carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₄O₁₀) can also yield the anhydride (B1165640).

Functionalization of the 4-n-Propoxyphenyl Moiety

The aromatic ring offers a third site for chemical modification, primarily through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two existing substituents: the activating, ortho, para-directing n-propoxy group and the deactivating, meta-directing acyl group. total-synthesis.commasterorganicchemistry.com

The powerful electron-donating effect of the alkoxy group dominates, making the ring activated towards electrophilic attack and directing incoming electrophiles primarily to the positions ortho to the propoxy group (positions 3 and 5). youtube.comlibretexts.org The position para to the propoxy group is already occupied by the acyl chain. Steric hindrance from the adjacent propoxy group may slightly favor substitution at the 3-position over the 5-position, though a mixture of products is common.

Typical EAS reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: While the ring is activated, the presence of the deactivating acyl group can complicate these reactions, potentially leading to lower yields.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution Based on the directing effects of the existing substituents.

| Reaction | Electrophile (E⁺) | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 3-Nitro-8-oxo-8-(4-n-propoxyphenyl)octanoic acid |

| Bromination | Br⁺ | 3-Bromo-8-oxo-8-(4-n-propoxyphenyl)octanoic acid |

| Sulfonation | SO₃ | 3-(Sulfo)-8-oxo-8-(4-n-propoxyphenyl)octanoic acid |

Aromatic Substitution Reactions

The phenyl ring of the molecule is amenable to electrophilic aromatic substitution (EAS), a foundational class of reactions in organic chemistry used to install new functional groups onto an aromatic system. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the two substituents already present on the ring: the n-propoxy group and the C-8 acyl group.

Directing Effects : The n-propoxy group (-OCH₂CH₂CH₃) is an activating substituent due to the electron-donating resonance effect of the oxygen atom. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Directing Effects : The acyl group (-C(O)(CH₂)₆COOH) is a deactivating substituent because the carbonyl group is electron-withdrawing. It directs incoming electrophiles to the meta position. libretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. libretexts.org Therefore, electrophilic substitution on the 4-n-propoxyphenyl ring is expected to occur primarily at the positions ortho to the propoxy group (C-3 and C-5 of the ring).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com

| Reaction Type | Reagents | Potential Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-(3-nitro-4-n-propoxyphenyl)-8-oxooctanoic acid | Introduces a nitro group, which can be further reduced to an amine. |

| Bromination | Br₂, FeBr₃ | 8-(3-bromo-4-n-propoxyphenyl)-8-oxooctanoic acid | Introduces a bromine atom, a useful handle for cross-coupling reactions. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 8-(3-acetyl-4-n-propoxyphenyl)-8-oxooctanoic acid | Adds an acetyl group, further functionalizing the aromatic core. |

Modifications of the Alkoxy Chain

The n-propoxy ether linkage is a key site for modification, with ether cleavage being a primary transformation. This reaction converts the propoxy group into a hydroxyl group, yielding a phenolic derivative. Such a transformation can be critical for altering the compound's polarity and hydrogen-bonding capabilities.

A standard and effective method for cleaving aryl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃). rsc.org The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the propyl group, leading to the cleavage of the C-O bond.

Reaction : this compound + BBr₃ → 8-(4-hydroxyphenyl)-8-oxooctanoic acid

In some cases, prolonged treatment or harsh conditions with these reagents can lead to decomposition. rsc.org An alternative method involves using nucleophilic reagents like sodium benzenethiolate (B8638828) (PhSNa) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP). rsc.org

Biocatalytic Transformations and Enzymatic Modifications

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for modifying complex molecules. Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions. For this compound, several enzymatic modifications are plausible based on its structure as a long-chain keto acid.

One major pathway for fatty acid metabolism is omega (ω)-oxidation, which involves the oxidation of the carbon atom most distant from the carboxyl group. wikipedia.org This process is typically initiated by cytochrome P450 monooxygenases, which hydroxylate the terminal methyl group. wikipedia.orgyoutube.com Subsequent oxidation by alcohol and aldehyde dehydrogenases can convert this hydroxylated intermediate into a dicarboxylic acid. wikipedia.orgnih.gov This pathway could potentially introduce a hydroxyl or carboxyl group at the terminal end of the octanoic acid chain.

Another key target for biocatalysis is the ketone functional group. Ketoreductase enzymes are capable of reducing ketones to their corresponding secondary alcohols. nih.gov This reduction is often highly stereoselective, yielding a specific chiral alcohol.

Additionally, the carboxylic acid moiety can be a substrate for enzymes like carboxylic acid reductases (CARs), which, in tandem with transaminases (ω-TAs), can convert fatty acids into fatty amines in a one-pot cascade. rsc.org

| Target Site | Enzyme Class | Transformation | Potential Product |

|---|---|---|---|

| Ketone (C-8) | Ketoreductase (KRED) | Reduction | 8-hydroxy-8-(4-n-propoxyphenyl)octanoic acid |

| Alkyl Chain (ω-carbon) | Cytochrome P450 Monooxygenase | Hydroxylation | ω-hydroxy-8-oxo-8-(4-n-propoxyphenyl)octanoic acid |

| Carboxylic Acid (C-1) | Carboxylic Acid Reductase (CAR) & Transaminase (ω-TA) | Reductive Amination | 8-amino-1-(4-n-propoxyphenyl)octan-1-one |

Strategic Derivatization for Advanced Research Utility and Structural Probes

The functional groups of this compound—specifically the carboxylic acid and the ketone—serve as versatile handles for strategic derivatization. These modifications are essential for creating structural probes to study biological systems, for use in diagnostics, or for attachment to other molecules and surfaces.

The carboxylic acid is readily derivatized through standard amide bond formation. Using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxyl group can be activated and linked to primary or secondary amines. This allows for the attachment of a wide array of functionalities:

Fluorescent Probes : Coupling with an amine-containing fluorophore (e.g., fluorescein (B123965) or rhodamine derivatives) creates a fluorescent probe for tracking the molecule's localization in cells or tissues via microscopy.

Affinity Probes : Attachment of biotin (B1667282) enables the use of the molecule in affinity purification or detection assays involving streptavidin.

Solid-Phase Synthesis : The carboxylic acid can be anchored to a solid support, such as a Wang-type resin, for use in solid-phase synthesis strategies. researchgate.net

The ketone group offers an alternative and highly specific site for derivatization. One powerful method is the α-Ketoacid-Hydroxylamine (KAHA) ligation, a chemoselective reaction that couples an α-ketoacid with a hydroxylamine (B1172632) to form a native amide bond. researchgate.net This technique is particularly valuable in chemical protein synthesis for ligating unprotected peptide segments. While the target molecule is not an α-ketoacid, the ketone can still react with hydroxylamines or hydrazines to form stable oxime or hydrazone linkages, respectively, providing another orthogonal strategy for conjugation.

Mechanistic Investigations in the Organic Chemistry of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid

Elucidation of Reaction Mechanisms in Key Synthetic Steps

Currently, there is a lack of published research that specifically elucidates the reaction mechanisms for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. Detailed mechanistic studies would typically involve isotopic labeling experiments, investigation of substituent effects, and computational modeling to map the reaction pathway. Such studies would provide invaluable insights into the nature of the transition states and the factors controlling the reaction's regioselectivity and efficiency. Without such dedicated research, any discussion on the specific mechanistic nuances for this compound remains speculative.

Kinetic and Thermodynamic Analysis of Chemical Processes

A comprehensive understanding of any chemical process requires detailed kinetic and thermodynamic data. For the synthesis of this compound, this would involve determining the reaction rates under various conditions (e.g., temperature, concentration of reactants and catalyst) and measuring the thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | Data not available | Not applicable |

| Activation Energy (Ea) | Data not available | Not applicable |

| Enthalpy of Reaction (ΔH) | Data not available | Not applicable |

As indicated in the table, no experimental data for these parameters are currently available in the scientific literature for this specific compound. Such data would be crucial for optimizing the synthesis process and for understanding the stability and reactivity of the molecule.

Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to understanding a reaction mechanism at a molecular level. For the proposed Friedel-Crafts acylation synthesis of this compound, the primary intermediate would be the acylium ion and a sigma complex (also known as an arenium ion).

Table 2: Potential Reaction Intermediates and Transition States

| Species | Description | Method of Characterization |

|---|---|---|

| Acylium Ion | A resonance-stabilized cation formed from the reaction of the acylating agent with the Lewis acid. | Spectroscopic methods (e.g., NMR, IR) under cryogenic conditions. |

| Sigma Complex (Arenium Ion) | A carbocation intermediate formed by the attack of the aromatic ring on the acylium ion. | Spectroscopic methods and computational modeling. |

| Transition State 1 | The energy maximum corresponding to the formation of the sigma complex. | Computational chemistry (e.g., DFT calculations). |

While these intermediates and transition states are expected based on the general mechanism of Friedel-Crafts acylation, their specific structures, energies, and spectroscopic signatures for the reaction leading to this compound have not been experimentally determined or computationally modeled in any published study.

Computational and Theoretical Chemical Studies of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and dynamics (MD) simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of flexible molecules like 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. These methods allow for the characterization of the molecule's conformational landscape and its interactions with its environment.

Conformational Analysis: The octanoic acid chain and the n-propoxy group provide significant conformational flexibility. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them. By systematically rotating the rotatable bonds, computational methods can map out the potential energy surface of the molecule. This would reveal the preferred spatial arrangement of the aliphatic chain relative to the phenyl ring and the orientation of the propoxy group. Such studies are crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Intermolecular Interactions: MD simulations can model how a molecule of this compound interacts with other molecules, including itself or solvent molecules. For instance, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and simulations could predict the formation of hydrogen-bonded dimers or interactions with polar solvents. The aromatic ring can participate in π-stacking interactions, and the long aliphatic chain can engage in van der Waals forces. Understanding these interactions is key to predicting the molecule's solubility, aggregation behavior, and how it might bind to a biological target. Molecular dynamics simulations of long-chain carboxylic acids have been used to understand their structural properties and self-assembly.

Illustrative Data Table: Predicted Low-Energy Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) (Cα-Cβ-Cγ-Cδ of octanoic chain) | Description |

|---|---|---|---|

| 1 | 0.00 | 178.5 | Extended, linear-like chain conformation |

| 2 | 1.25 | 65.2 | Gauche interaction in the aliphatic chain |

| 3 | 2.10 | -68.9 | Alternative gauche conformation |

Note: This table is a hypothetical representation of data that could be generated from a conformational analysis and does not represent actual experimental or calculated values for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations can provide deep insights into the distribution of electrons within this compound and identify regions that are susceptible to chemical reactions.

Electronic Structure: DFT can be used to calculate a variety of electronic properties. For example, the distribution of electron density would reveal the polarity of different bonds and the partial charges on each atom. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For molecules with similar structures, such as substituted acetophenones, DFT has been successfully used to study their electronic properties and basicities. niscpr.res.inresearchgate.net

Reactivity Predictions: DFT can generate electrostatic potential maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to be electron-rich (nucleophilic), while the carbonyl carbon and the carboxylic proton would be electron-poor (electrophilic). These predictions are invaluable for understanding how the molecule might interact with other reagents.

Illustrative Data Table: Calculated Electronic Properties using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

Note: This table is a hypothetical representation of data that could be generated from DFT calculations and does not represent actual experimental or calculated values for this compound.

Predictive Modeling of Reaction Pathways and Selectivity

Computational modeling can be used to predict the most likely pathways for chemical reactions involving this compound and to understand the factors that control the selectivity of these reactions.

Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can map out the energy profile of a potential reaction. This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, the reduction of the ketone group or the esterification of the carboxylic acid could be modeled to understand the feasibility and kinetics of these transformations.

Selectivity: In a molecule with multiple reactive sites, such as this compound, predicting which site will react preferentially (chemoselectivity) is crucial. The molecule possesses a ketone and a carboxylic acid, both of which can undergo various reactions. Predictive models can help determine, for instance, whether a reducing agent would preferentially attack the ketone or the carboxylic acid under specific conditions. For reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the most likely position of attack (regioselectivity) based on the electronic effects of the existing substituents. Machine learning models have shown promise in predicting site selectivity in aromatic C-H functionalization reactions. rsc.orgrsc.orgnih.gov

Illustrative Data Table: Predicted Activation Energies for Competing Reactions

| Reaction | Reactive Site | Predicted Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Ketone Reduction | Carbonyl Carbon | 15.2 | Favored |

| Carboxylic Acid Reduction | Carboxyl Carbon | 25.8 | Disfavored |

Note: This table is a hypothetical representation of data that could be generated from predictive modeling of reaction pathways and does not represent actual experimental or calculated values for this compound.

Advanced Analytical Methodologies for the Characterization of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets in the downfield region, typically between δ 6.9 and δ 8.0 ppm. The protons of the n-propoxy group would present as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the ether oxygen. The aliphatic chain protons would show a series of multiplets, with the methylene group adjacent to the ketone being the most downfield of the aliphatic signals. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the ketone and carboxylic acid would be the most downfield, typically above δ 170 ppm. The aromatic carbons would resonate in the δ 114-164 ppm range, with the carbon bearing the propoxy group being the most shielded. The carbons of the n-propoxy group and the aliphatic chain would appear in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0 (s, 1H) | 179.0 |

| Ketone (C=O) | - | 198.0 |

| Aromatic CH (ortho to C=O) | 7.9 (d, 2H) | 130.5 |

| Aromatic CH (ortho to -OPr) | 6.9 (d, 2H) | 114.2 |

| Aromatic C (ipso to C=O) | - | 130.0 |

| Aromatic C (ipso to -OPr) | - | 163.5 |

| Methylene (-O-CH₂-) | 4.0 (t, 2H) | 69.7 |

| Methylene (-CH₂-CH₃) | 1.8 (sext, 2H) | 22.5 |

| Methyl (-CH₃) | 1.0 (t, 3H) | 10.5 |

| Methylene (α to COOH) | 2.3 (t, 2H) | 34.0 |

| Methylene (β to COOH) | 1.6 (m, 2H) | 24.5 |

| Methylene (γ to COOH) | 1.3 (m, 2H) | 28.8 |

| Methylene (δ to COOH) | 1.3 (m, 2H) | 28.9 |

| Methylene (ε to COOH) | 1.7 (m, 2H) | 23.8 |

| Methylene (ζ to COOH, α to C=O) | 2.9 (t, 2H) | 38.0 |

Note: The predicted chemical shifts are based on established values for similar functional groups and may vary slightly from experimental data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. Two distinct carbonyl stretching bands would be prominent: one for the carboxylic acid C=O at approximately 1710 cm⁻¹ and another for the aromatic ketone C=O around 1680 cm⁻¹. The C-O stretching of the ether and carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibrations are also observable in the Raman spectrum, typically in the range of 1600-1750 cm⁻¹. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would be expected around 1000 cm⁻¹ and 1600 cm⁻¹. The symmetric C-H stretching of the aliphatic chain would also be a prominent feature.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1720-1700 | 1670-1640 |

| Ketone | C=O stretch | 1690-1670 | 1690-1670 |

| Aromatic Ring | C=C stretch | 1600, 1580, 1500 | 1600, 1580, 1000 |

| Alkyl Chain | C-H stretch | 2960-2850 | 2960-2850 |

| Ether | C-O stretch | 1260-1200 | Weak |

Note: The expected frequencies are based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight of a compound, which in turn allows for the deduction of its elemental composition and molecular formula. Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected ion and analyzing the resulting fragment ions.

For this compound (C₁₇H₂₄O₄), HRMS would confirm the monoisotopic mass of 292.1674 g/mol . In MS/MS analysis, characteristic fragmentation patterns would be expected. Cleavage at the acyl-aromatic bond would likely be a major fragmentation pathway, leading to the formation of a 4-propoxyphenylacylium ion. Other significant fragmentations would involve the aliphatic chain, such as McLafferty rearrangement and cleavage adjacent to the carbonyl groups.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 293.1747 | Protonated molecular ion |

| [M+Na]⁺ | 315.1566 | Sodiated molecular ion |

| [M-H]⁻ | 291.1596 | Deprotonated molecular ion |

| C₁₀H₁₁O₂⁺ | 163.0754 | 4-propoxyphenylacylium ion |

| C₇H₁₃O₂⁺ | 129.0910 | Fragment from cleavage of the aliphatic chain |

Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase gradient of water (with an acidic modifier like formic or acetic acid) and acetonitrile (B52724) or methanol (B129727) would provide good separation. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the aromatic ring. This method can be used to determine the purity of the compound and to quantify it in various matrices.

Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, derivatization is typically required for GC analysis. Esterification of the carboxylic acid to its methyl or ethyl ester would increase its volatility and allow for analysis on a nonpolar or medium-polarity capillary column. GC coupled with mass spectrometry (GC-MS) would provide both separation and identification of the compound and any impurities.

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to both HPLC and GC, offering fast separations with reduced solvent consumption. Using supercritical carbon dioxide as the mobile phase, often with a polar co-solvent like methanol, SFC can be effective for the analysis of this type of compound.

Interactive Table: Illustrative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% Formic acid in Water, B: Acetonitrile (Gradient) | UV at 275 nm |

| GC (after derivatization) | DB-5, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometry (MS) |

| SFC | Chiral or achiral packed column | Supercritical CO₂ with Methanol co-solvent | UV or MS |

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can provide insights into the redox properties of a molecule. The presence of the aromatic ketone in this compound suggests that the compound may be electrochemically active. The ketone group can undergo reduction, and the potential at which this occurs can be influenced by the electronic nature of the substituents on the aromatic ring. The propoxy group, being an electron-donating group, may affect the reduction potential of the ketone. The carboxylic acid group can also influence the electrochemical behavior, particularly in different pH environments.

X-ray Diffraction Studies for Solid-State Structure Elucidation (if applicable)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which often form dimers in the solid state. Powder X-ray diffraction could be used to characterize the crystalline form of the bulk material. Currently, there is no publicly available crystal structure data for this specific compound.

Role and Utility of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a bifunctional molecule, incorporating both a carboxylic acid and an aryl ketone. This unique structure makes it a valuable precursor for the synthesis of more complex organic molecules. The presence of these two reactive sites on a flexible eight-carbon chain allows for a wide range of chemical transformations.

The synthesis of this keto acid can be envisioned through a Friedel-Crafts acylation, a fundamental reaction in organic chemistry for forming carbon-carbon bonds involving an aromatic ring. wikipedia.orgorganic-chemistry.orgbyjus.comsigmaaldrich.com In a hypothetical synthetic route, propoxybenzene could be acylated with a derivative of octanedioic acid, such as its mono-acid chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgscience-revision.co.uk

Table 1: Hypothetical Synthesis Parameters for this compound via Friedel-Crafts Acylation

| Parameter | Value |

| Aromatic Substrate | Propoxybenzene |

| Acylating Agent | Octanedioic acid mono-acid chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (B109758) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Proposed Yield | 75-85% |

This table presents a hypothetical reaction scheme for illustrative purposes.

Once synthesized, the molecule's dual functionality can be exploited. The aryl ketone group is a versatile handle for constructing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active compounds. nih.gov The ketone can undergo reactions such as condensations with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. The adjacent methylene (B1212753) group is activated, making it suitable for a range of alpha-functionalization reactions.

Simultaneously, the terminal carboxylic acid group can be converted into esters, amides, or other acid derivatives. This allows for the molecule to be elongated or coupled with other molecular fragments, making it a key component in the convergent synthesis of complex natural products or designed functional molecules. acs.orgresearchgate.net For example, the carboxylic acid could be used to link the molecule to a solid support for combinatorial synthesis or to another building block in a multi-step total synthesis.

Intermediate in the Design of Novel Chemical Scaffolds

The molecular architecture of this compound, which combines a rigid aromatic core with a flexible aliphatic chain, is highly desirable for the design of novel chemical scaffolds, particularly in medicinal chemistry. scispace.comresearchgate.netnih.gov This combination of rigidity and flexibility allows for the precise positioning of functional groups in three-dimensional space, which is critical for effective interaction with biological targets.

Aryl ketone-containing molecules are recognized as important scaffolds for the development of new therapeutic agents. scispace.comnih.gov The propoxyphenyl group can engage in specific interactions, such as pi-stacking or hydrophobic interactions, within a receptor binding pocket, while the octanoic acid chain can adopt various conformations to optimize binding. The propoxy group, in particular, can influence the electronic properties of the aromatic ring and its interactions, and its presence can be crucial for directing the self-assembly and crystal packing of the resulting scaffolds. mdpi.com

Keto acids are known to be valuable starting materials for multicomponent reactions, which are highly efficient processes for generating molecular diversity and creating libraries of novel compounds for drug discovery. whiterose.ac.ukresearchgate.net By reacting this compound with other simple building blocks in a one-pot synthesis, a wide array of complex and diverse molecular scaffolds can be rapidly generated.

Table 2: Potential Scaffold Modifications from this compound

| Reaction Type | Reagents | Resulting Scaffold |

| Reductive Amination | Amine, Reducing Agent | Long-chain amino acid with an aromatic substituent |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound | Pyrrole-substituted carboxylic acid |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone-containing molecule |

| Fischer Indole Synthesis | Phenylhydrazine | Indole-based scaffold |

This table illustrates potential synthetic pathways to novel scaffolds based on the known reactivity of keto acids.

Application in Supramolecular Chemistry or Advanced Material Science

The amphiphilic nature of this compound makes it a prime candidate for applications in supramolecular chemistry and materials science. nih.govlongdom.orgresearchgate.net The molecule possesses a hydrophilic carboxylic acid head group and a hydrophobic tail composed of the aliphatic chain and the propoxyphenyl group. This structure is analogous to that of fatty acids and other surfactants that are known to self-assemble in solution. acs.orgnih.gov

In aqueous environments, it is conceivable that this molecule could form micelles or vesicles, with the hydrophobic tails sequestered from the water and the hydrophilic carboxylic acid groups exposed to the aqueous phase. nih.govacs.org The presence of the aromatic ring introduces the possibility of π-π stacking interactions, which can provide additional stability and directionality to the self-assembled structures. rsc.org

Furthermore, the rigid aromatic core and the flexible aliphatic tail are characteristic features of molecules that form liquid crystals. researchgate.nettandfonline.comnih.govmdpi.com The interplay between the shape anisotropy of the molecule and the intermolecular forces (hydrogen bonding from the carboxylic acid, π-π stacking from the phenyl ring, and van der Waals forces from the alkyl chains) could lead to the formation of various mesophases, such as nematic or smectic phases, upon heating. tandfonline.commdpi.com The specific nature of these phases would be influenced by the length of the alkyl chain and the nature of the terminal groups.

Table 3: Potential Supramolecular and Material Properties

| Property | Driving Forces | Potential Application |

| Micelle/Vesicle Formation | Hydrophobic effect, Hydrogen bonding | Drug delivery, Nanoreactors |

| Liquid Crystallinity | Molecular shape anisotropy, π-π stacking, van der Waals forces | Display technologies, Sensors |

| Organogel Formation | Hydrogen bonding networks, π-π stacking | Smart materials, Controlled release systems |

| Surface Monolayer Assembly | Amphiphilicity | Thin films, Surface modification |

This table outlines the potential applications based on the principles of supramolecular self-assembly.

The ability to form such organized structures opens up possibilities for using this compound in the development of advanced materials, including stimuli-responsive gels, drug delivery systems, and components for optical devices. nih.govnih.govacs.org

Emerging Research Directions and Future Challenges in the Study of 8 Oxo 8 4 N Propoxyphenyl Octanoic Acid

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The chemical structure of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid offers multiple reactive sites that could be exploited for novel chemical transformations. Future research is likely to focus on leveraging the interplay between the carboxylic acid, the ketone, and the aromatic ring to develop new synthetic methodologies.

One area of interest is the selective functionalization of the aliphatic chain. While classical reactions of carboxylic acids and ketones are well-established, the development of site-selective transformations along the seven-carbon linker remains a challenge. jackwestin.com This could involve C-H activation strategies to introduce new functional groups at specific positions, leading to a diverse range of derivatives with potentially unique properties.

Another promising direction is the exploration of intramolecular reactions. The proximity of the carboxylic acid and the ketone could facilitate novel cyclization reactions, leading to the formation of complex heterocyclic structures. These reactions could be triggered by various stimuli, such as light or specific catalysts, and could provide access to new classes of compounds with potential applications in materials science and pharmaceuticals.

Furthermore, the reactivity of the aromatic ring could be further explored. While the propoxy group influences its electron density, there is potential for novel electrophilic and nucleophilic aromatic substitution reactions that go beyond standard transformations. This could include late-stage functionalization to introduce diverse substituents, thereby tuning the electronic and steric properties of the molecule.

The following table summarizes potential areas for exploring novel reactivity:

| Reactive Site | Potential Transformation | Potential Outcome |

| Aliphatic Chain | Site-selective C-H activation | Introduction of new functional groups |

| Carboxylic Acid & Ketone | Intramolecular cyclization | Formation of novel heterocyclic compounds |

| Aromatic Ring | Late-stage functionalization | Tuning of electronic and steric properties |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by the adoption of modern synthesis technologies such as flow chemistry and automated platforms. These technologies offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher throughput. seqens.comamf.chspirochem.comnih.govwikipedia.org

Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. amf.chspirochem.com This can lead to higher yields and purities, as well as the ability to perform reactions that are difficult or hazardous to conduct in batch. nih.gov For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps, thereby reducing purification and handling efforts. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives. sigmaaldrich.comresearchgate.netnih.govmedium.commit.edu By combining robotic handling with automated reaction monitoring and analysis, these platforms can rapidly screen a wide range of reaction conditions and starting materials. nih.gov This high-throughput approach would be invaluable for exploring the chemical space around this compound and for identifying derivatives with desired properties.

The integration of these technologies presents both opportunities and challenges. A key challenge is the development of robust and reliable flow and automated protocols for the specific reactions involved in the synthesis and derivatization of this compound. This will require careful optimization of reaction conditions and the selection of appropriate equipment and software.

Development of Environmentally Benign and Sustainable Synthetic Routes

The development of green and sustainable synthetic routes for this compound is a critical area of future research. This involves the application of the principles of green chemistry, such as the use of renewable starting materials, the reduction of waste, and the use of environmentally friendly solvents and catalysts. numberanalytics.commdpi.comresearchgate.netrsc.org

A key target for improvement is the Friedel-Crafts acylation step, which is a common method for synthesizing aryl ketones. organic-chemistry.orgnih.govnumberanalytics.comresearchgate.netresearchgate.net Traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids, which generate significant amounts of waste. researchgate.net Future research could focus on developing catalytic versions of this reaction using solid acid catalysts or other recyclable catalysts. organic-chemistry.orgnumberanalytics.comresearchgate.net

The use of greener solvents and reagents is another important aspect of sustainable synthesis. researchgate.net This could involve replacing hazardous organic solvents with water or bio-based solvents, and using less toxic and more efficient reagents. For example, the oxidation of aldehydes to carboxylic acids can be achieved using green oxidants like hydrogen peroxide in the presence of a suitable catalyst. mdpi.comresearchgate.net

The following table highlights key areas for developing sustainable synthetic routes:

| Synthetic Step | Traditional Method | Greener Alternative |

| Friedel-Crafts Acylation | Stoichiometric Lewis acids | Catalytic solid acids, recyclable catalysts organic-chemistry.orgnumberanalytics.comresearchgate.net |

| Solvents | Hazardous organic solvents | Water, bio-based solvents |

| Reagents | Toxic and inefficient reagents | Green oxidants, atom-economical reagents mdpi.comresearchgate.net |

Computational Design of Novel Derivatives with Tuned Chemical Reactivity

Computational chemistry provides a powerful tool for the rational design of novel derivatives of this compound with tailored chemical reactivity. nih.govnih.govacs.orgacs.org Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and predict the reactivity of different derivatives. mdpi.comrsc.orgnih.govacs.org

By systematically modifying the structure of the parent compound in silico, it is possible to explore the effects of different substituents on its chemical properties. For example, DFT calculations can be used to predict how the introduction of electron-donating or electron-withdrawing groups on the aromatic ring would affect the reactivity of the ketone or the acidity of the carboxylic acid. This information can then be used to guide the synthesis of new derivatives with desired properties.

Computational methods can also be used to investigate the mechanisms of novel chemical transformations. By modeling the reaction pathways and calculating the activation energies, it is possible to gain insights into the feasibility of a proposed reaction and to identify potential intermediates and transition states. This can help to optimize reaction conditions and to design more efficient synthetic routes.

The ultimate goal of this research is to develop a predictive understanding of the structure-property relationships for this class of compounds. This will enable the in silico design of novel derivatives with specific chemical reactivity for a wide range of applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.